molecular formula C15H17F3N2O2 B4985490 N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide

N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide

Cat. No. B4985490
M. Wt: 314.30 g/mol
InChI Key: URGLHHQASPIBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has been extensively studied for its potential applications in treating a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide involves the inhibition of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. By blocking the activity of these transporters, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide leads to an accumulation of extracellular glutamate, which can cause excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects, including an increase in extracellular glutamate levels, a decrease in glutamate uptake, and an increase in neuronal excitability. It has also been shown to have neuroprotective effects in certain models of neurological injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide in lab experiments is its potency and selectivity for glutamate transporters. This allows researchers to specifically target these transporters and investigate their role in various neurological disorders. However, one limitation of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide. One area of interest is the development of more selective and potent inhibitors of glutamate transporters, which could have important implications for the treatment of neurological disorders. Additionally, further research is needed to investigate the potential neuroprotective effects of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide and other glutamate transporter inhibitors in various models of neurological injury. Finally, studies are needed to investigate the long-term effects of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide on neurological function and behavior.

Synthesis Methods

The synthesis of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide involves several steps, including the reaction of 3-(trifluoromethyl)benzoyl chloride with 3-aminopropylpyrrolidine, followed by the addition of sodium hydride and acetic anhydride. The resulting product is then purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide has been widely used in scientific research to investigate the role of glutamate transporters in various neurological disorders. It has been shown to effectively block the activity of glutamate transporters, leading to an increase in extracellular glutamate levels and subsequent excitotoxicity. This has important implications for the treatment of conditions such as epilepsy, stroke, and traumatic brain injury.

properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2/c16-15(17,18)12-5-1-4-11(10-12)14(22)19-7-3-9-20-8-2-6-13(20)21/h1,4-5,10H,2-3,6-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGLHHQASPIBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-(trifluoromethyl)benzamide

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